5-Fluoro-2-triethylsilylindole
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Overview
Description
5-Fluoro-2-triethylsilylindole: is a fluorinated indole derivative with the molecular formula C14H20FNSi and a molecular weight of 249.4 g/mol . Indole derivatives are significant in organic chemistry due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis , which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the Heck alkylation , where an intermediate ketone enolate undergoes alkylation . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol .
Industrial Production Methods: Industrial production of 5-Fluoro-2-triethylsilylindole may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. The use of palladium-catalyzed reactions and copper(I)-catalyzed nucleophilic substitutions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-triethylsilylindole undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidative Trifluoromethylation: Using CF3SO2Na under metal-free conditions to introduce trifluoromethyl groups.
Electrophilic Fluorination: Using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor.
Major Products:
2-Trifluoromethylindoles: Formed through trifluoromethylation reactions.
Fluorinated Methoxyindolines: Formed through electrophilic fluorination.
Scientific Research Applications
Chemistry: 5-Fluoro-2-triethylsilylindole is used as a building block in the synthesis of more complex fluorinated indole derivatives, which have applications in medicinal chemistry .
Biology: Fluorinated indoles, including this compound, are studied for their potential as antiviral, anticancer, and antimicrobial agents .
Medicine: The compound is explored for its potential in developing new therapeutic agents due to its ability to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-triethylsilylindole involves its interaction with specific molecular targets and pathways. The compound can modulate cell signaling pathways , including Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . These interactions can lead to cytotoxicity and cell death , making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 2-Trifluoromethylindole
- 3-Fluoroindole
- 5-Fluoro-3-phenylindole
Comparison: 5-Fluoro-2-triethylsilylindole is unique due to the presence of both a fluorine atom and a triethylsilyl group , which can enhance its lipophilicity and stability . This combination of functional groups is not commonly found in other fluorinated indoles, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H20FNSi |
---|---|
Molecular Weight |
249.40 g/mol |
IUPAC Name |
triethyl-(5-fluoro-1H-indol-2-yl)silane |
InChI |
InChI=1S/C14H20FNSi/c1-4-17(5-2,6-3)14-10-11-9-12(15)7-8-13(11)16-14/h7-10,16H,4-6H2,1-3H3 |
InChI Key |
SJPADYAHONSCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC2=C(N1)C=CC(=C2)F |
Origin of Product |
United States |
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